molecular formula C19H14ClN3O2 B11133004 N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

Cat. No.: B11133004
M. Wt: 351.8 g/mol
InChI Key: PGRBOFYMVKTMDA-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research. The presence of a furan-2-carboxamide group and a 4-chlorophenyl substituent enhances its chemical reactivity and potential biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide typically involves multi-step organic reactions

    Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of 4-Chlorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, using 4-chlorophenylboronic acid.

    Attachment of Furan-2-Carboxamide: The final step involves the reaction of the intermediate with furan-2-carboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized imidazo[1,2-a]pyridine derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The 4-chlorophenyl group and the imidazo[1,2-a]pyridine core are crucial for binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
  • N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

Uniqueness

N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its bromine or fluorine analogs. This uniqueness makes it a valuable compound for specific applications where chlorine’s electronic and steric effects are beneficial.

Properties

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide

InChI

InChI=1S/C19H14ClN3O2/c1-12-4-9-16-21-17(13-5-7-14(20)8-6-13)18(23(16)11-12)22-19(24)15-3-2-10-25-15/h2-11H,1H3,(H,22,24)

InChI Key

PGRBOFYMVKTMDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl)C=C1

Origin of Product

United States

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